![molecular formula C9H8O2S B1601665 6-Methoxybenzo[B]thiophen-3(2H)-one CAS No. 5858-22-0](/img/structure/B1601665.png)
6-Methoxybenzo[B]thiophen-3(2H)-one
Overview
Description
6-Methoxybenzo[B]thiophen-3(2H)-one is a useful research compound. Its molecular formula is C9H8O2S and its molecular weight is 180.23 g/mol. The purity is usually 95%.
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Biological Activity
6-Methoxybenzo[B]thiophen-3(2H)-one is a compound belonging to the benzo[b]thiophene family, which has garnered attention for its diverse biological activities. This article reviews the compound's biological properties, including its antimicrobial, anticancer, and enzyme inhibitory activities, supported by various studies and data.
Chemical Structure
The chemical structure of this compound can be represented as follows:
This structure includes a methoxy group and a thiophene ring, which contribute to its biological activities.
Antimicrobial Activity
Research indicates that derivatives of benzo[b]thiophenes, including this compound, exhibit significant antimicrobial properties. A study reported that compounds within this class demonstrated low minimum inhibitory concentrations (MIC) against various bacterial strains, including Gram-positive bacteria and fungi. For instance, certain derivatives showed MIC values as low as 16 µg/mL against Staphylococcus aureus and Candida albicans .
Compound | MIC (µg/mL) | Target Organism |
---|---|---|
This compound | 16 | Staphylococcus aureus |
This compound | 32 | Candida albicans |
Anticancer Activity
The anticancer potential of this compound has been explored in various studies. One notable study evaluated its effects on different cancer cell lines, including HeLa (cervical cancer) and HT-29 (colon cancer). The compound exhibited significant antiproliferative activity with IC50 values ranging from 0.06 to 0.5 µM, indicating its potential as a chemotherapeutic agent .
Cell Line | IC50 (µM) |
---|---|
HeLa | 0.23 |
HT-29 | 0.06 |
Moreover, the mechanism of action involves inducing apoptosis through the activation of caspase pathways and the cleavage of PARP proteins . This suggests that the compound may disrupt cellular processes critical for cancer cell survival.
Enzyme Inhibition
This compound has also been studied for its ability to inhibit specific enzymes. Notably, it has shown potential as a tyrosinase inhibitor, which is significant in the context of skin disorders such as hyperpigmentation. Inhibitory assays indicated that the compound effectively reduced tyrosinase activity in vitro .
Case Studies
- Anticancer Study : A comprehensive evaluation of various benzo[b]thiophene derivatives highlighted that modifications at the phenyl ring position significantly influenced their anticancer activity. The study found that compounds with para-substituents exhibited enhanced potency against colon carcinoma cells compared to their unsubstituted analogs .
- Antimicrobial Efficacy : Another investigation assessed the antimicrobial effectiveness of substituted benzo[b]thiophenes against several pathogens. The results demonstrated that specific substituents could enhance the antimicrobial activity, suggesting a structure-activity relationship that could guide future drug design .
Q & A
Basic Research Questions
Q. What are the established synthetic routes for 6-methoxybenzo[b]thiophen-3(2H)-one, and how do reaction conditions influence yield and purity?
- Methodological Answer : The compound can be synthesized via directed ortho-metalation using N,N-diethyl-2-(methylsulfanyl)arylamides with LDA and aromatic aldehydes, followed by cyclization (e.g., thioaurone formation) . Alternatively, condensation reactions involving ethyl cyanoacetate and (Z)-2-(4-methoxybenzylidene) derivatives under reflux conditions (ethanol, piperidine catalyst) yield fused-ring products, with recrystallization from ethanol ensuring purity . Key variables include temperature (e.g., reflux vs. room temperature), solvent polarity, and catalyst choice, which impact regioselectivity and byproduct formation.
Q. How is this compound structurally characterized using spectroscopic and crystallographic methods?
- Methodological Answer : X-ray crystallography confirms the planar arrangement of fused benzothiophenone rings (maximum deviation: −0.131 Å) and dihedral angles (e.g., 85.72° for methoxyphenyl substituents) . Spectroscopic techniques include:
- NMR : Distinct shifts for methoxy protons (~δ 3.8 ppm) and carbonyl carbons (~δ 180 ppm).
- MS : Molecular ion peaks at m/z consistent with the molecular formula (e.g., CHOS).
- IR : Stretching vibrations for C=O (~1700 cm) and aromatic C–H bonds (~3050 cm).
Q. What safety protocols are critical during the synthesis and handling of this compound?
- Methodological Answer :
- PPE : Use gloves, goggles, and fume hoods to avoid inhalation/contact (H303+H313+H333 hazards) .
- Waste Management : Segregate and dispose of solvents (e.g., ethanol, dioxane) via certified biohazard waste services .
- Stability : Store in sealed containers at room temperature to prevent degradation .
Advanced Research Questions
Q. How do substituents on the benzothiophenone core affect nonlinear optical (NLO) properties?
- Methodological Answer : Computational studies (B3LYP/6-311+g(d,p)) reveal that electron-withdrawing groups (e.g., –SO) enhance first-order hyperpolarizability (β) by reducing the energy gap via bond-length alternation (BLA) and charge transfer. For example, (Z)-2-(4-(dimethylamino)benzylidene) derivatives exhibit intrinsic hyperpolarizability values ~1.5× higher than unsubstituted analogs . Experimental validation involves electric-field-induced second-harmonic generation (EFISHG) or hyper-Rayleigh scattering (HRS).
Q. What computational strategies optimize this compound derivatives for drug discovery?
- Methodological Answer :
- Pharmacophore Modeling : Five-point hypotheses (e.g., AADRR38) validate ligand-receptor interactions (R = 0.90, Q = 0.64) .
- Molecular Docking : Prioritize derivatives with strong Akt1 kinase binding (e.g., ΔG < −9 kcal/mol) .
- ADME Prediction : Use QikProp or SwissADME to assess bioavailability (%HIA >80%, logP <5).
Q. How can contradictory data on reaction yields in literature be resolved?
- Methodological Answer : Discrepancies in yields (e.g., 28% vs. >70% for similar routes ) arise from:
- Catalyst Loading : Piperidine vs. LDA affects cyclization efficiency.
- Solvent Purity : Trace water in dioxane may hydrolyze intermediates .
- Workup Methods : Filtration vs. column chromatography alters recovery rates.
Systematic replication with controlled variables (e.g., inert atmosphere, anhydrous solvents) is recommended.
Q. What role does this compound play in crystal engineering for optoelectronic materials?
- Methodological Answer : The planar, π-conjugated backbone facilitates stacking in thin films, enhancing charge transport in organic semiconductors. X-ray data show intermolecular N–H⋯O hydrogen bonds (2.8–3.0 Å) that stabilize crystal packing . Applications include organic light-emitting diodes (OLEDs) and photovoltaic cells, where mobility (μ) >10 cm/Vs is achievable.
Properties
IUPAC Name |
6-methoxy-1-benzothiophen-3-one | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8O2S/c1-11-6-2-3-7-8(10)5-12-9(7)4-6/h2-4H,5H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UXEJVCIWCVCHOZ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC2=C(C=C1)C(=O)CS2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8O2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60477592 | |
Record name | 6-METHOXYBENZO[B]THIOPHEN-3(2H)-ONE | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60477592 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
180.23 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
5858-22-0 | |
Record name | 6-METHOXYBENZO[B]THIOPHEN-3(2H)-ONE | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60477592 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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